2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL 2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17831905
InChI: InChI=1S/C7H13N3O2/c1-5-6(8)7(10(2)9-5)12-4-3-11/h11H,3-4,8H2,1-2H3
SMILES:
Molecular Formula: C7H13N3O2
Molecular Weight: 171.20 g/mol

2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL

CAS No.:

Cat. No.: VC17831905

Molecular Formula: C7H13N3O2

Molecular Weight: 171.20 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL -

Specification

Molecular Formula C7H13N3O2
Molecular Weight 171.20 g/mol
IUPAC Name 2-(4-amino-2,5-dimethylpyrazol-3-yl)oxyethanol
Standard InChI InChI=1S/C7H13N3O2/c1-5-6(8)7(10(2)9-5)12-4-3-11/h11H,3-4,8H2,1-2H3
Standard InChI Key PWLVGZGTMUZWDJ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1N)OCCO)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL belongs to the pyrazole class of heterocyclic compounds, distinguished by a five-membered ring containing two adjacent nitrogen atoms. The substitution pattern includes:

  • A 4-amino group at position 4 of the pyrazole ring.

  • Methyl groups at positions 1 and 3.

  • An ether-linked ethanol moiety at position 5.

The molecular structure confers both hydrophilic (ethanol, amino group) and hydrophobic (methyl groups) regions, suggesting potential solubility in polar aprotic solvents .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1153086-01-1
Molecular FormulaC7H13N3O2\text{C}_7\text{H}_{13}\text{N}_3\text{O}_2
Molecular Weight171.20 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
Flash PointNot available

Data limitations for physical properties such as melting and boiling points highlight the need for further experimental characterization .

Synthetic Pathways and Reactivity

Hypothesized Synthesis

While no explicit synthesis route for this compound is documented, its structure suggests a plausible pathway involving:

  • Chlorination of a pyrazole precursor: Analogous to methods described for antileishmanial pyrazole ureas, 4-amino-1,3-dimethyl-1H-pyrazol-5-ol could undergo chlorination using reagents like N\text{N}-chlorosuccinimide (NCS) to generate a reactive intermediate .

  • Etherification with ethanol: Nucleophilic substitution between the chlorinated pyrazole and ethanol under basic conditions would yield the ether linkage .

Key Reaction:

Pyrazole-Cl+HOCH2CH2OHBasePyrazole-OCH2CH2OH+HCl\text{Pyrazole-Cl} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{Base}} \text{Pyrazole-OCH}_2\text{CH}_2\text{OH} + \text{HCl}

This approach mirrors strategies employed in synthesizing structurally related pyrazole ethers for pharmaceutical applications .

Stability and Functional Group Reactivity

The compound’s amino group and ether linkage may participate in:

  • Amide bond formation: Reaction with acyl chlorides or anhydrides.

  • Urea/thiourea synthesis: Interaction with isocyanates or thioisocyanates .

  • Oxidation: Potential oxidation of the ethanol moiety to carboxylic acids under strong oxidizing conditions.

Pharmacological and Industrial Applications

Role in Medicinal Chemistry

The compound’s amino-pyrazole core is a versatile building block for:

  • Kinase inhibitors: Pyrazole motifs are common in ATP-competitive inhibitors.

  • Anticancer agents: Substituted pyrazoles exhibit activity against tyrosine kinases .

  • Antimicrobials: Pyrazole ethers show broad-spectrum antibacterial properties.

Future Research Directions

Experimental Priorities

  • Physicochemical profiling: Determination of melting/boiling points, solubility, and partition coefficients (logP\log P).

  • Biological screening: Evaluation against neglected tropical diseases (e.g., leishmaniasis, Chagas disease).

  • Derivatization studies: Exploration of amide, urea, or sulfonamide analogues to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator